molecular formula C6H12ClNO2 B599675 Ethyl azetidine-2-carboxylate hydrochloride CAS No. 162698-21-7

Ethyl azetidine-2-carboxylate hydrochloride

Cat. No.: B599675
CAS No.: 162698-21-7
M. Wt: 165.617
InChI Key: FGGSFZLUZRAVTQ-UHFFFAOYSA-N
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Description

Ethyl azetidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl azetidine-2-carboxylate hydrochloride can be synthesized through various methods. One common synthetic route involves the cyclization of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane . Another method includes the deprotection of α-chloro-β-amino-sulfinyl imidates with hydrochloric acid in dioxane, followed by hydrolysis to yield the ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of functionalized azetidines .

Biological Activity

Ethyl azetidine-2-carboxylate hydrochloride (EAC) is a derivative of L-azetidine-2-carboxylate (L-AZC), an important compound in medicinal chemistry due to its biological activities and potential applications in drug development. This article presents an overview of the biological activity of EAC, detailing its mechanisms of action, biochemical properties, and implications for research and medicine.

EAC primarily targets proteins, leading to significant biochemical interactions that disrupt normal protein functions. The compound acts as a proline analogue, which allows it to integrate into protein structures, potentially causing protein misfolding . This misfolding can result in impaired cellular functions and contribute to various pathological conditions .

Key Points:

  • Target Proteins: EAC interacts with proteins involved in cyclic amino acid metabolism.
  • Biochemical Pathways: It influences metabolic pathways by disrupting normal protein folding and function.
  • Environmental Factors: The presence of certain bacteria can lead to the biodegradation of EAC, utilizing it as a carbon and nitrogen source.

The biochemical properties of EAC highlight its potential utility in various applications:

  • Enzymatic Interactions: EAC can be hydrolyzed by specific enzymes such as L-AZC hydrolase, which catalyzes the opening of the azetidine ring. This enzymatic action is crucial for detoxification processes and metabolic pathways involving cyclic amino acids .
  • Cellular Effects: Incorporation of EAC into proteins can lead to misfolding, which is detrimental to cellular health and function .

Research Findings and Case Studies

Recent studies have explored the biological activity and applications of EAC:

Table 1: Summary of Biological Activities

Activity TypeDescription
Protein Interaction Disrupts normal protein function through misfolding.
Enzymatic Hydrolysis Hydrolyzed by L-AZC hydrolase; significant for detoxification.
Biodegradation Utilized by bacteria as a carbon and nitrogen source, indicating environmental resilience.
Potential Drug Scaffold Investigated for use in developing new pharmaceuticals targeting protein misfolding diseases.

Applications in Scientific Research

EAC has diverse applications across several fields:

  • Medicinal Chemistry: As a scaffold for synthesizing new drugs, particularly those targeting protein misfolding disorders.
  • Biological Research: Studied for its role in amino acid metabolism and its effects on cellular health.
  • Industrial Chemistry: Used in the synthesis of polymers and other materials due to its unique chemical properties .

Properties

IUPAC Name

ethyl azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGSFZLUZRAVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681043
Record name Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162698-21-7
Record name Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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